![molecular formula C17H19N3O2 B2715155 N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide CAS No. 1241687-61-5](/img/structure/B2715155.png)
N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are found in nature as part of several alkaloid compounds and present interesting pharmacological properties .
Synthesis Analysis
Piperidine derivatives, namely, N-acylpiperidine, α-cyanopiperidines, and piperidones are extremely useful and versatile intermediates in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis
The conformation of piperidine has been the subject of one of the fiercest controversies in structural organic chemistry in the last few years . As a result of the combined use of several spectroscopic techniques, the conformational behavior of most types of piperidine-related compounds has been clarified .Chemical Reactions Analysis
Piperidine derivatives are known to participate in a variety of chemical reactions. For instance, they can be involved in nucleophilic displacements with heterocycles as leaving groups . They can also participate in decarboxylative Doebner-Knoevenagel reactions .Scientific Research Applications
Analytical and Biological Applications
Analytical Profiling of Arylcyclohexylamines : A study detailed the characterization of three psychoactive arylcyclohexylamines, highlighting the development of an analytical method for their detection in biological matrices. This research demonstrates the application of advanced analytical techniques in the identification and quantification of novel compounds in toxicology and forensic science De Paoli, G., et al. (2013).
Chemical Synthesis of Heterocycles : Another study explored the Mannich reaction for synthesizing N,S-containing heterocycles, showcasing the chemical versatility and potential pharmaceutical applications of these compounds Dotsenko, V., et al. (2012).
PET Imaging of Microglia : Research into PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with specific compounds points to the application of chemical compounds in noninvasive imaging techniques for studying neuroinflammation and neurodegenerative diseases Horti, A., et al. (2019).
Anti-Acetylcholinesterase Activity : Studies on novel piperidine derivatives for their anti-acetylcholinesterase activity underline the potential of chemical compounds in developing treatments for neurodegenerative disorders, such as Alzheimer's disease Sugimoto, H., et al. (1990).
Lewis Basic Catalysts : Research into l-Piperazine-2-carboxylic acid-derived N-formamides as Lewis basic catalysts for hydrosilylation of N-aryl imines demonstrates the application of these compounds in synthetic organic chemistry, offering efficient and selective methods for chemical synthesis Wang, Z., et al. (2006).
Mechanism of Action
properties
IUPAC Name |
N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-10-11-19-17(22)15-8-12-20(13-9-15)16(21)7-6-14-4-2-1-3-5-14/h1-7,15H,8-9,11-13H2,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYDAZYNZPISM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NCC#N)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)
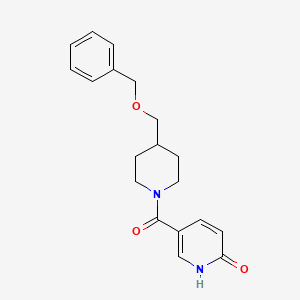
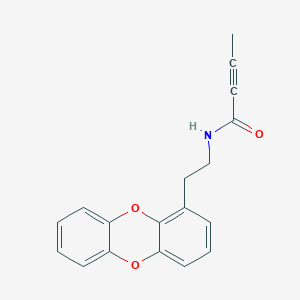
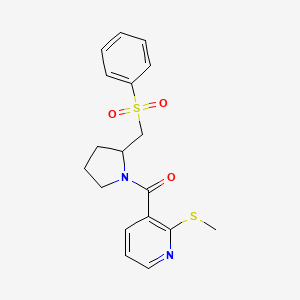
![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)
![N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2715079.png)
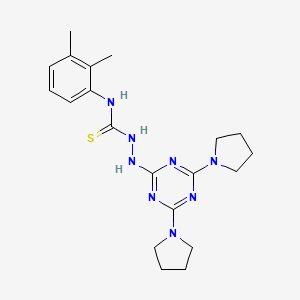
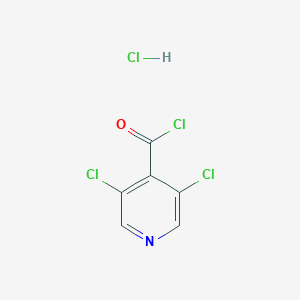
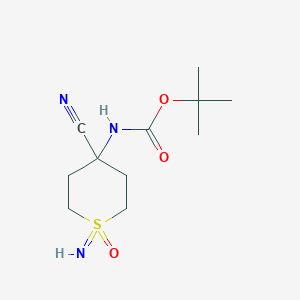

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)
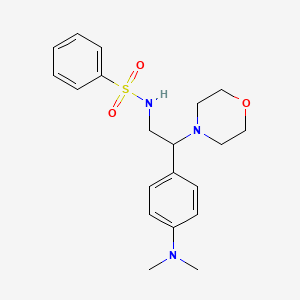
![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)